Methyl 2-hydroxy-3,5-diiodobenzoate
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Overview
Description
“Methyl 2-hydroxy-3,5-diiodobenzoate” is a chemical compound with the molecular formula C8H6I2O3 . It is also known by other names such as “Methyl3,5-diiodobenzoate”, “2-Hydroxy-3,5-dijod-benzoesaeure-methylester”, “2-hydroxy-3,5-diiodo-benzoic acid methyl ester”, “methyl 3,5-diiodosalicylate”, “3,5-diiodobenzoic acid methyl ester”, and "Benzoic acid,3,5-diiodo-,methyl ester" .
Synthesis Analysis
The synthesis of “this compound” involves the use of precursors such as “Methyl salicylate”, “methyl iodide”, and "Methanol" . The synthetic route involves a series of reactions, as described in the literature .Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 3 oxygen atoms . The exact mass of the molecule is 403.84100 .Scientific Research Applications
Metabolic Studies and Species Variations
Research has focused on the metabolism and excretion of related compounds like n-butyl 4-hydroxy-3,5-diiodobenzoate, exploring variations across different species. In humans and primates, the compound is metabolized to 3,5-diiodoanisic acid, while in rats and rabbits, it is metabolized to 4-hydroxy-3,5-diiodobenzoic acid and its glycine conjugate. This demonstrates species-specific metabolic pathways (Wold, Smith, & Williams, 1973).
Biological Action and Excretion Products
Studies have also examined the excretory products after administration of similar compounds in humans and animals. In humans, primary excretory products include 4-hydroxy-3,5-diiodobenzoic acid and its methyl ether, with variations observed in patients with different thyroid conditions (Wilkinson, 1959).
Synthesis and Biological Activity
Research on the synthesis of O-methyl derivatives of thyroid hormones, stimulated by discoveries related to similar compounds, has revealed interesting insights into the biological activity and potential therapeutic applications of these compounds (Tomita, Lardy, Johnson, & Kent, 1961).
Application in Chemical Synthesis
Methyl 2-hydroxy-3,5-diiodobenzoate and related compounds play a role in the synthesis of other chemical entities. For instance, their role in the large-scale synthesis of chemicals for treating hyperproliferative disorders and cancer highlights their importance in medicinal chemistry (Kucerovy et al., 1997).
Neuroprotective Effects
In studies related to neuroprotection, compounds like methyl 3,4-dihydroxybenzoate have been shown to protect against oxidative damage in human neuroblastoma cells, indicating potential applications in neurological disorders (Cai et al., 2016).
Mechanism of Action
Target of Action
Methyl 2-hydroxy-3,5-diiodobenzoate primarily targets the Endothelin-1 receptor and the Aldo-keto reductase family 1 member C1 . The Endothelin-1 receptor plays a crucial role in vasoconstriction and the regulation of blood pressure. Aldo-keto reductase family 1 member C1 is involved in the metabolism of steroids, prostaglandins, and xenobiotics .
Mode of Action
It is known to interact with its targets, potentially influencing their function
Biochemical Pathways
Given its targets, it may influence pathways related to blood pressure regulation and the metabolism of various compounds . More research is required to fully understand the downstream effects of these interactions.
Properties
IUPAC Name |
methyl 2-hydroxy-3,5-diiodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPLRLCRSBLCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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